molecular formula C18H25NO2S B2846550 N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide CAS No. 1795295-83-8

N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2846550
CAS No.: 1795295-83-8
M. Wt: 319.46
InChI Key: FAZMRVIXVWOSRS-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Tetrahydropyran Ring: Starting from a suitable precursor, the tetrahydropyran ring can be formed through cyclization reactions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction with a thiophene derivative.

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a series of hydrogenation and dehydrogenation reactions.

    Amide Bond Formation: The final step involves the formation of the amide bond between the tetrahydropyran and cyclohexene rings using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the double bonds in the cyclohexene ring.

    Substitution: Substitution reactions can occur at the thiophene ring or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated cyclohexane derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Exploration as a candidate for drug development, particularly for its potential interactions with biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function in biological systems.

    Pathway Modulation: Influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide: Similar structure but with a fully saturated cyclohexane ring.

    N-(tetrahydro-2H-pyran-4-yl)-N-(2-(furan-2-yl)ethyl)cyclohex-3-enecarboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide is unique due to its combination of a tetrahydropyran ring, a thiophene ring, and a cyclohexene ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2S/c20-18(15-5-2-1-3-6-15)19(16-9-12-21-13-10-16)11-8-17-7-4-14-22-17/h1-2,4,7,14-16H,3,5-6,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZMRVIXVWOSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N(CCC2=CC=CS2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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